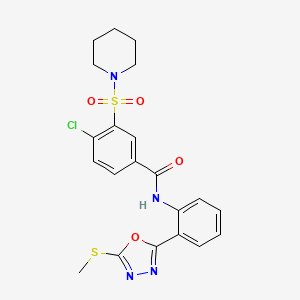

4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Descripción

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a methylthio group at position 5 and a piperidin-1-ylsulfonyl moiety at position 3 of the benzamide core. The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the sulfonyl group may contribute to binding interactions with biological targets .

Propiedades

IUPAC Name |

4-chloro-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O4S2/c1-31-21-25-24-20(30-21)15-7-3-4-8-17(15)23-19(27)14-9-10-16(22)18(13-14)32(28,29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGLCBICTLNRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoic acid, 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)aniline, and piperidine. The general steps include:

Nitration and Reduction: Nitration of 4-chlorobenzoic acid, followed by reduction to form 4-chloroaniline.

Formation of the Oxadiazole Ring: This involves cyclization reactions to introduce the oxadiazole moiety.

Sulfonamide Formation: Reaction with sulfonyl chloride derivatives to introduce the piperidin-1-ylsulfonyl group.

Final Coupling: The final step typically involves coupling the intermediate products under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods involve optimized versions of the laboratory synthesis routes, ensuring high yield and purity. Conditions such as temperature, solvent choice, and catalysts are precisely controlled. Techniques like continuous flow chemistry may also be employed for scalability and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly on the methylthio group, converting it to sulfoxides or sulfones.

Reduction: Reduction reactions may target specific moieties within the compound, altering its functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the piperidine sulfonamide.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reductions using lithium aluminum hydride.

Substitution: Reagents like sodium hydride for nucleophilic substitutions or halogenating agents for electrophilic substitutions.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products

The primary products formed depend on the specific reaction conditions but often include modified versions of the original compound with altered functional groups or structures, such as sulfoxides, sulfones, and various substituted derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. Preliminary studies suggest that 4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide may inhibit specific cellular pathways associated with microbial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with various cellular signaling pathways. Similar compounds have been reported to affect STAT3 signaling pathways, which are often dysregulated in cancer cells. This interaction could lead to the inhibition of tumor growth and proliferation .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer properties of similar oxadiazole derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that 4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide might exhibit similar effects .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives of oxadiazole were tested against common bacterial strains. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. This suggests potential applications in developing new antimicrobial therapies based on the structure of 4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide .

Mecanismo De Acción

The mechanism of action involves interaction with specific molecular targets within biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with signal transduction pathways. These interactions can result in altered cellular processes such as cell proliferation, apoptosis, or immune response modulation.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

- Target Compound : Combines a benzamide backbone with a 1,3,4-oxadiazole ring and piperidinylsulfonyl group.

- C16H14ClN3O2S (): Features a pyrazole ring instead of oxadiazole, linked to a benzenesulfonamide group.

- N-(5-Chloro-2-Hydroxyphenyl)-3-Phenylpropanamide (): Lacks heterocyclic rings but includes a hydroxyl group, which could enhance solubility but reduce metabolic stability relative to the target compound .

Comparative Data Table

Key Research Findings and Implications

- Electron-Withdrawing Groups : The 1,3,4-oxadiazole ring in the target compound likely confers greater metabolic stability than the pyrazole in C16H14ClN3O2S, as oxadiazoles resist enzymatic degradation .

- Sulfonamide vs. Piperidinylsulfonyl : The piperidinylsulfonyl group may offer improved solubility over benzenesulfonamide derivatives () due to the amine’s basicity, enhancing bioavailability .

- Antimicrobial Potential: Structural parallels to ’s oxadiazoles suggest the target compound could exhibit similar or superior activity, contingent on substituent optimization .

Actividad Biológica

The compound 4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 396.87 g/mol. The structure features a 4-chloro group, an oxadiazole moiety, and a piperidine sulfonamide component, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉ClN₄O₃S |

| Molecular Weight | 396.87 g/mol |

| LogP | 3.997 |

| Polar Surface Area (PSA) | 71.51 Ų |

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated notable cytotoxic effects against various cancer cell lines, including SNB-19 and NCI-H460, with promising growth inhibition percentages (PGI) at concentrations of 10 µM .

In a specific study involving oxadiazole-linked aryl compounds, the compound exhibited an effective binding affinity to tubulin, suggesting potential as a tubulin inhibitor . The molecular docking studies indicated that the compound could effectively interact with key residues in the tubulin structure, further supporting its anticancer potential.

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been investigated extensively. For instance, compounds similar to our target compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored. Enzyme inhibition studies revealed that derivatives with piperidine and sulfonamide functionalities displayed promising AChE inhibitory activity, which is crucial in treating conditions like Alzheimer's disease .

Case Studies

- Anticancer Evaluation : In a study evaluating multiple oxadiazole derivatives, the compound demonstrated significant cytotoxicity against cancer cell lines with an IC50 value indicating effective concentration levels necessary for therapeutic action .

- Antibacterial Screening : A series of synthesized oxadiazole compounds were tested against various bacterial strains, showing effective inhibition and establishing a basis for further drug development targeting bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.